Methyl(oxiran-2-yl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(oxiran-2-yl)diphenylsilane is an organosilicon compound with the molecular formula C15H16OSi. It features a silicon atom bonded to two phenyl groups, a methyl group, and an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(oxiran-2-yl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an epoxide, such as ethylene oxide, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(oxiran-2-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, silanes with different substituents, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl(oxiran-2-yl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which methyl(oxiran-2-yl)diphenylsilane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Lacks the oxirane ring and has different reactivity and applications.
(2-Methyl-2-propanyl)(2-oxiranyl)diphenylsilane: Contains an additional methyl group, leading to variations in chemical behavior and applications
Uniqueness
Methyl(oxiran-2-yl)diphenylsilane is unique due to the presence of both the oxirane ring and the silicon atom bonded to phenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
918422-67-0 |
---|---|
Molecular Formula |
C15H16OSi |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
methyl-(oxiran-2-yl)-diphenylsilane |
InChI |
InChI=1S/C15H16OSi/c1-17(15-12-16-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
ASACTKASUSPIGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.